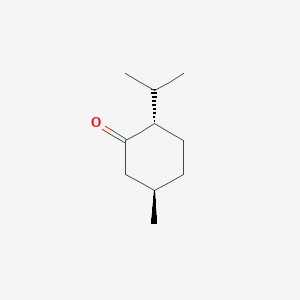

(-)-Menthone

Vue d'ensemble

Description

La menthone est un monoterpène à saveur mentholée qui se retrouve naturellement dans plusieurs huiles essentielles. Elle est structurellement apparentée au menthol, qui possède un alcool secondaire à la place du groupe carbonyle. La menthone est utilisée en aromatisation, en parfumerie et en cosmétique pour son odeur caractéristique aromatique et mentholée . Elle est un constituant des huiles essentielles de la menthe pouliot, de la menthe poivrée, de la menthe des champs (Mentha arvensis), du géranium odorant (Pelargonium geraniums), entre autres .

Mécanisme D'action

Target of Action

Menthone, a monoterpene found in essential oils of plants, primarily targets microtubules in plant cells . It has been identified as a prime candidate for the allelopathic effect, which is the ability of a plant to inhibit the growth of surrounding plants through the release of biochemicals .

Mode of Action

Menthone interacts with its targets, the microtubules, by disrupting their structure . This disruption leads to changes in cellular functions, such as cell division and intracellular transport, which are crucial processes regulated by the microtubule network .

Biochemical Pathways

Menthone is part of the monoterpenoid biosynthesis pathway, which is a sub-pathway of the larger terpenoid backbone biosynthesis pathway . The biosynthesis of menthone involves several enzymatic reactions, including the action of pulegone reductase, which converts pulegone to menthone . The regulation of this pathway can be influenced by transcription factors like MhMYB1 and MhMYB2 .

Pharmacokinetics

It is known that menthone, being highly lipid-soluble, is rapidly absorbed when taken orally . More research is needed to fully understand the ADME properties of menthone and their impact on its bioavailability.

Result of Action

The primary result of menthone’s action is the disruption of microtubules, leading to changes in cellular functions . This disruption can induce cell mortality linked with a rapid permeabilization of the plasma membrane . In the context of allelopathy, this can lead to the inhibition of growth in surrounding plants .

Action Environment

Environmental factors can influence the action of menthone. For instance, the expression of key genes involved in the monoterpenoid biosynthesis pathway, including those leading to the production of menthone, can be affected by water deficit conditions . This suggests that environmental stress can influence the production and, potentially, the action of menthone.

Analyse Biochimique

Biochemical Properties

Menthone plays a significant role in the biosynthesis of menthol, a compound with wide applications in food, pharmaceutical, and cosmetic industries . The key enzyme in this process is pulegone reductase, which reduces the Δ2,8 double bond of pulegone to produce menthone . This reaction determines the stereochemistry of menthol .

Cellular Effects

Menthone and its related compounds have been found to exhibit antimicrobial, antifungal, and antioxidant activities . These properties suggest that menthone may influence cellular function by disrupting microbial cell membranes or scavenging free radicals .

Molecular Mechanism

The molecular mechanism of menthone’s action is not well-studied. It is known that menthone can interact with various biomolecules. For example, menthone has been found to have affinity for the Cold and Menthol Receptor 1 and the κ-Opioid Receptor .

Temporal Effects in Laboratory Settings

Like other monoterpenes, menthone is likely to be relatively stable under normal conditions .

Dosage Effects in Animal Models

The effects of menthone at different dosages in animal models have not been extensively studied. It is known that high doses of monoterpenes can be toxic, suggesting that caution should be exercised when using menthone .

Metabolic Pathways

Menthone is involved in the biosynthesis of menthol, a process that takes place in the plastids of glandular trichomes . This process involves the activity of prenyltransferases and modifying enzymes in the mitochondria and endoplasmic reticulum .

Transport and Distribution

It is likely that menthone, like other monoterpenes, is transported via the bloodstream and distributed throughout the body .

Subcellular Localization

The biosynthesis of menthone takes place in the plastids of glandular trichomes, suggesting that menthone may be localized in these organelles .

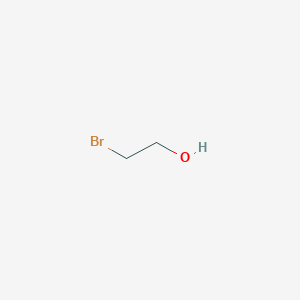

Méthodes De Préparation

La menthone peut être synthétisée par diverses méthodes. Une méthode courante en laboratoire consiste à oxyder le menthol avec du dichromate acidifié . Une autre méthode consiste à préparer la menthone à partir de l'isopulégol en utilisant des catalyseurs homogènes spécifiques . Les méthodes de production industrielle font souvent appel à l'hydrogénation catalytique du thymol ou à l'utilisation de catalyseurs chiraux pour obtenir une pureté énantiomérique élevée .

Analyse Des Réactions Chimiques

La menthone subit plusieurs types de réactions chimiques :

Oxydation : La menthone peut être oxydée pour produire divers composés.

Réduction : L'hydrogénation de la menthone conduit à la formation d'isomères de menthol et de néomenthol.

Épimérisation : La menthone peut être convertie en isomenthone et vice versa par une réaction d'épimérisation réversible impliquant un intermédiaire énolique.

Les réactifs couramment utilisés dans ces réactions comprennent le dichromate acidifié pour l'oxydation et le dihydrogène avec un catalyseur approprié pour la réduction. Les principaux produits formés à partir de ces réactions comprennent le menthol, le néomenthol et l'isomenthone .

Applications De Recherche Scientifique

La menthone a une vaste gamme d'applications en recherche scientifique :

Mécanisme d'action

La menthone exerce ses effets principalement par son interaction avec les membranes biologiques et les protéines. Chez les plantes, la menthone perturbe les microtubules, ce qui entraîne la mort cellulaire . Chez l'humain, le mécanisme d'action de la menthone est moins bien compris, mais on croit qu'il implique des interactions avec les membranes cellulaires et peut-être des récepteurs spécifiques .

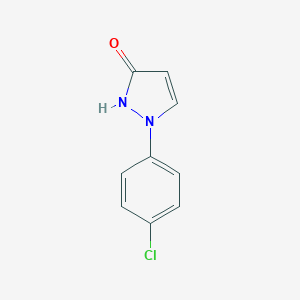

Comparaison Avec Des Composés Similaires

La menthone est similaire à d'autres monoterpènes comme le menthol, l'isomenthone et le néomenthol. Elle est unique dans sa configuration structurale spécifique et son odeur mentholée distincte. Le menthol, par exemple, possède un groupe alcool secondaire au lieu d'un groupe carbonyle, ce qui lui donne une sensation de fraîcheur lorsqu'il est appliqué sur la peau . L'isomenthone et le néomenthol sont des stéréoisomères de la menthone et ont des propriétés olfactives différentes .

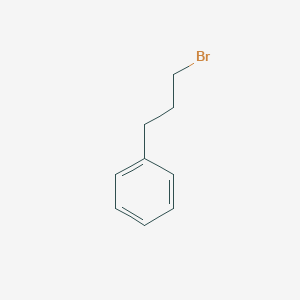

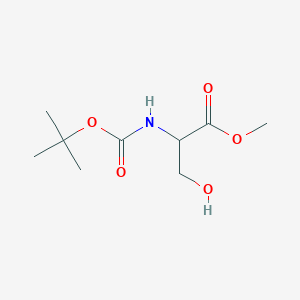

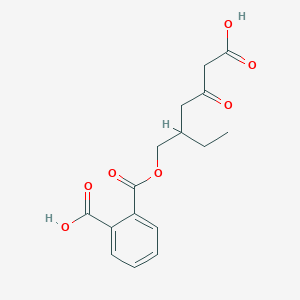

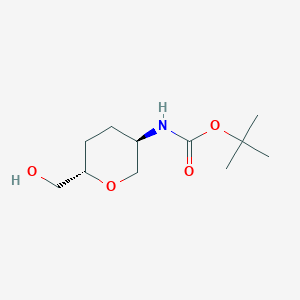

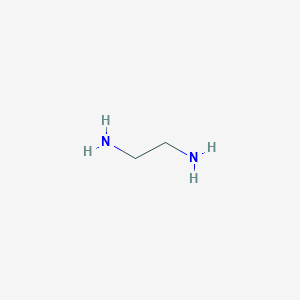

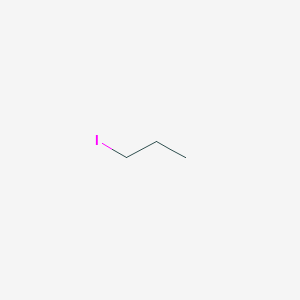

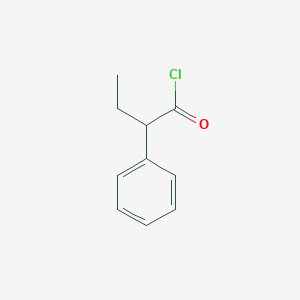

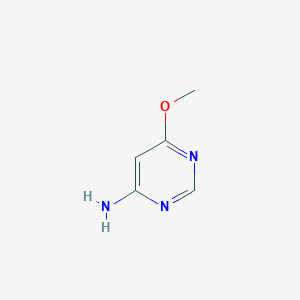

Les composés similaires comprennent :

Propriétés

IUPAC Name |

(2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLGAXVYCFJBMK-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(=O)C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](C(=O)C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044384, DTXSID2044478 | |

| Record name | (2S,5R)-2-Isopropyl-5-methylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dl-Menthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with a mild odor of peppermint; [Hawley], Liquid with a mild odor of peppermint; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], colourless to pale yellowish liquid with a mint-like odour | |

| Record name | Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2R,5S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Menthone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5944 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | l-Menthone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20795 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (-)-Menthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Menthone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/428/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

210 °C, 207.00 to 210.00 °C. @ 760.00 mm Hg | |

| Record name | MENTHONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (-)-Menthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly sol in water; sol in org solvents /L-form/, SOL IN ALC, ETHER, ACETONE, ACETIC ACID, ALL PROP IN BENZENE; SLIGHTLY SOL IN WATER /D & DL-FORMS/, SOL IN ALL PROP IN ALC, ETHER, CARBON DISULFIDE /L-FORM/, SOL IN ACETONE /L-FORM/, Sol in alc, fixed oils; very slightly sol in water., SOL IN MOST COMMON ORG SOLVENTS, In water, 688 mg/l @ 25 °C, 0.497 mg/mL at 25 °C, soluble in alcohol and most fixed oils; very slightly soluble in water, 1 ml in 3 ml of 70% alcohol (in ethanol) | |

| Record name | MENTHONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (-)-Menthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Menthone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/428/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.888-0.895 | |

| Record name | Menthone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/428/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.27 [mmHg] | |

| Record name | Menthone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5944 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless, oily, mobile liq | |

CAS No. |

89-80-5, 14073-97-3 | |

| Record name | (±)-Menthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Menthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14073-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menthone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | l-Menthone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014073973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2S,5R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2R,5S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2S,5R)-2-Isopropyl-5-methylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dl-Menthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-menthan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.464 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-menthone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MENTHONE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F709W4OG4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MENTHONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (-)-Menthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-6 °C | |

| Record name | (-)-Menthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

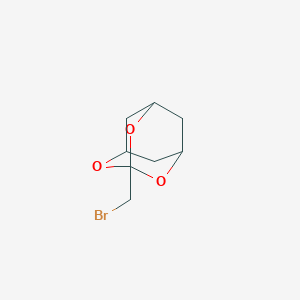

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Menthone?

A1: Menthone has the molecular formula C10H18O and a molecular weight of 154.25 g/mol.

Q2: What are the key spectroscopic characteristics of Menthone?

A2: Menthone can be identified using techniques like GC-MS and FTIR. Specific peaks and bands corresponding to its functional groups can be analyzed for identification and quantification. [, , ]

Q3: Does Menthone exist in different isomeric forms?

A3: Yes, Menthone exists as two diastereomers: (−)-menthone and (+)-isomenthone. [, ] These isomers differ in the orientation of the methyl and isopropyl groups on the cyclohexane ring.

Q4: How is Menthone biosynthesized in plants?

A4: Menthone biosynthesis in plants like peppermint (Mentha x piperita) involves a multi-step pathway. It starts with the formation of geranyl pyrophosphate, which is then converted to pulegone. Pulegone reductase, a key enzyme, stereoselectively reduces pulegone to primarily yield (+)-menthone. [, ]

Q5: What are the major metabolic pathways of Menthone in plants?

A5: In peppermint, (−)-menthone is reduced by stereospecific dehydrogenases to (−)-menthol and (+)-neomenthol. These alcohols are then further metabolized. (−)-Menthol is primarily converted to (−)-menthyl acetate, while (+)-neomenthol is predominantly transformed into (+)-neomenthyl-β-d-glucoside. [, , ]

Q6: Is there evidence for Menthone catabolism in plants?

A6: Yes, studies have shown that (+)-neomenthyl-β-d-glucoside, a major metabolite of (−)-menthone, is transported from peppermint leaves to the rhizomes. In the rhizomes, it is hydrolyzed, and the resulting (+)-neomenthol is oxidized back to (−)-menthone. (−)-Menthone is then further catabolized to (−)-3,4-menthone lactone. [, ]

Q7: What is the significance of Menthone catabolism in plants?

A7: The breakdown of (−)-menthone in peppermint rhizomes yields acetyl-CoA and reduced pyridine nucleotides, suggesting that this catabolic pathway allows the plant to recycle carbon and energy derived from foliar monoterpenes. []

Q8: Can Menthone be synthesized through chemical means?

A8: Yes, racemic menthone can be synthesized by catalytic hydrogenation of thymol, where the hydroxyl group is protected using trimethylchlorosilane (TMS). This method offers high selectivity and yield. []

Q9: Are there any catalytic applications of Menthone itself?

A9: While Menthone itself isn’t widely used as a catalyst, its stereoselective reduction to menthol is an important reaction in the flavor and fragrance industry. [, ]

Q10: Does Menthone possess any pharmacological activities?

A10: Studies have shown that Menthone inhalation can alleviate both local and systemic allergic inflammation in a mouse model of asthma. Menthone inhalation was found to modulate cytokine profiles, reduce inflammatory mediators in the lungs, and inhibit mast cell and eosinophil degranulation. []

Q11: Are there any known toxicological concerns associated with Menthone?

A11: While Menthone is generally considered safe for use in flavorings and fragrances, high doses of pulegone, a biosynthetic precursor to Menthone, have been shown to be hepatotoxic in rodents. [, ] Further research is needed to fully understand the potential toxicity of Menthone.

Q12: What are the common methods for analyzing Menthone in plant material?

A12: Gas chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (MS) is widely used to quantify Menthone and other volatile components in plant essential oils. Sample preparation typically involves hydrodistillation or solvent extraction. [, , , , , ]

Q13: Are there any validated HPLC methods for Menthone determination?

A13: Yes, a validated HPLC/photodiode array method has been developed for the determination of isomenthone in Ziziphora tenuior L. This method offers a selective and accurate approach for quantifying isomenthone in plant extracts. []

Q14: What are some promising areas for future research on Menthone?

A15: * Investigating the molecular mechanisms underlying the pharmacological activities of Menthone, particularly its anti-inflammatory and anti-allergic effects. []* Elucidating the complete biosynthetic pathway of Menthone in various plant species and identifying the genes and enzymes involved. []* Exploring the potential of Menthone and its derivatives as starting materials for the synthesis of novel bioactive compounds. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6S,8S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B42916.png)

![(2S,5R)-5-[(tert-butoxycarbonyl)amino]tetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B42926.png)